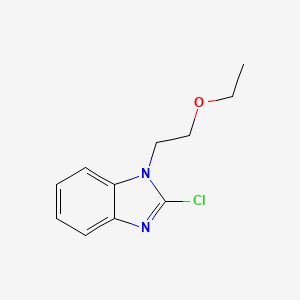

2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

Descripción

2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole (CAS: 87233-54-3) is a substituted benzimidazole derivative with the molecular formula C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol. It features a benzimidazole core substituted with a chlorine atom at the 2-position and a 2-ethoxyethyl group at the 1-position. This compound serves as a key intermediate in synthesizing emedastine difumarate, a non-sedative antihistamine used for allergic conjunctivitis .

Synthesis: An optimized synthesis employs a phase transfer catalyst (e.g., tetrabutylammonium bromide) to alkylate 2-chloro-1H-benzimidazole with 2-ethoxyethyl bromide. This method avoids aqueous conditions, achieving a yield of 67.9% for the intermediate, a significant improvement over traditional methods .

Propiedades

IUPAC Name |

2-chloro-1-(2-ethoxyethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPWDHVCUXRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440767 | |

| Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87233-54-3 | |

| Record name | 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9ES7R4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Imidazole-based compounds, which include 2-chloro-1-(2-ethoxyethyl)-1h-benzo[d]imidazole, have been shown to exhibit antibacterial activities against various microorganisms.

Mode of Action

It is known that imidazole compounds can interact with their targets in a variety of ways, often involving the formation of chelate structures with metal ions.

Biochemical Pathways

It is known that imidazole compounds can affect a wide range of biochemical processes, often related to their antibacterial activity.

Pharmacokinetics

Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water. These properties can influence the bioavailability of the compound.

Result of Action

It is known that imidazole compounds can have a wide range of effects, often related to their antibacterial activity.

Action Environment

The action, efficacy, and stability of 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole can be influenced by various environmental factors. For example, the maximum production of HO2 radicals was observed at 25–55% relative humidity and at ambient O2/N2. This suggests that the compound’s action can be influenced by factors such as humidity and the presence of certain gases.

Actividad Biológica

2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C11H13ClN2O

- Molecular Weight : 224.69 g/mol

- CAS Number : 10489356

The biological activity of 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to receptors, altering cellular signaling pathways.

Biological Activity

Research has indicated several potential biological activities of 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

Anticancer Properties

Preliminary studies suggest that 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole may exhibit anticancer activity. It has been tested in vitro against several cancer cell lines, showing:

- Cytotoxic Effects : Induction of apoptosis in cancer cells.

- Inhibition of Tumor Growth : Reduction in cell proliferation rates.

Case Studies

A selection of case studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed cytotoxic effects on breast cancer cell lines, with an IC50 value indicating effective concentration for half-maximal inhibition. |

| Study 3 | Investigated the mechanism of action, revealing that the compound induces apoptosis through mitochondrial pathways. |

Comparative Analysis

When compared to other benzimidazole derivatives, 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole exhibits unique properties due to its ethoxyethyl substitution, which enhances solubility and bioavailability.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole | Moderate | High |

| Benzimidazole Derivative A | Low | Moderate |

| Benzimidazole Derivative B | High | Low |

Comparación Con Compuestos Similares

Physicochemical Properties :

- Density: 1.227 g/cm³

- Boiling point: 358.6°C

- Flash point: 170.7°C

These properties reflect moderate lipophilicity and thermal stability, making it suitable for pharmaceutical processing .

Comparative Analysis with Structurally Similar Benzimidazole Derivatives

Structural Analogues and Substituent Effects

Table 2: Antimicrobial Activity of Selected Derivatives

- The ethoxyethyl group in the target compound reduces antimicrobial potency compared to N-alkylated derivatives (e.g., compound 6c), likely due to decreased cell membrane penetration .

- Sulfonyl-containing derivatives exhibit broader-spectrum activity, with MIC values as low as 1.25 μg/mL against S. aureus .

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The ethoxyethyl group enhances water solubility (logP ~2.5) compared to chloromethyl (logP ~3.1) or n-butyl (logP ~4.0) substituents, favoring oral bioavailability .

- Thermal stability : The sulfonyl derivatives decompose at >300°C , while the ethoxyethyl analogue remains stable up to 358°C , advantageous for high-temperature formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.